HC-070

説明

特性

IUPAC Name |

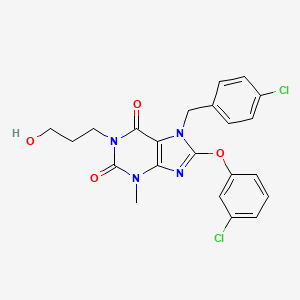

8-(3-chlorophenoxy)-7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N4O4/c1-26-19-18(20(30)27(22(26)31)10-3-11-29)28(13-14-6-8-15(23)9-7-14)21(25-19)32-17-5-2-4-16(24)12-17/h2,4-9,12,29H,3,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJPVPHNGWEIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Profile of HC-070: A Technical Guide

A Potent and Selective Antagonist of TRPC4 and TRPC5 Channels

HC-070 is a highly potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical subfamily members 4 and 5 (TRPC4 and TRPC5).[1][2][3][4] These non-selective cation channels are implicated in a variety of physiological processes, particularly in the central nervous system where their expression is prominent in regions associated with anxiety and fear, such as the cortex and amygdala.[2] this compound's inhibitory action on these channels has established it as a valuable tool for investigating the physiological roles of TRPC4 and TRPC5 and as a potential therapeutic agent for psychiatric and pain disorders.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting TRPC4 and TRPC5 channels. Cryo-electron microscopy studies have revealed that this compound binds to a site wedged between adjacent subunits of the TRPC5 channel, near the extracellular side, stabilizing the channel in a non-conductive closed state. This inhibitory action is highly selective, with this compound demonstrating over 400-fold selectivity for TRPC4 and TRPC5 over a wide range of other ion channels, receptors, and kinases. The compound effectively blocks both homomeric TRPC4 and TRPC5 channels, as well as heteromeric channels formed by TRPC1/4 and TRPC1/5 subunits.

The functional consequence of this channel inhibition is a reduction in cation influx, primarily Ca²⁺ and Na⁺, in response to stimuli that activate these channels. In neuronal contexts, this leads to a dampening of cellular excitability. For instance, this compound has been shown to reduce cholecystokinin tetrapeptide (CCK-4)-evoked neuronal activity in amygdala slices, a key mechanism underlying its anxiolytic effects.

Pharmacodynamics

The inhibitory potency of this compound on TRPC4 and TRPC5 channels has been quantified across various experimental setups, consistently demonstrating nanomolar to sub-nanomolar efficacy.

| Target | Species | Activation Method | Assay | IC50 (nM) | Reference |

| hTRPC5 | Human | - | Fluorometric Assay | 9.3 | |

| hTRPC4 | Human | - | Fluorometric Assay | 46 | |

| hTRPC5 | Human | Lanthanum | Whole-cell Patch Clamp | 0.52 | |

| mTRPC5 | Mouse | Lanthanum | Whole-cell Patch Clamp | 0.52-0.55 | |

| rTRPC5 | Rat | Lanthanum | Whole-cell Patch Clamp | 0.32 | |

| hTRPC4 | Human | Englerin A | Manual Patch-Clamp | 0.96 | |

| hTRPC4 | Human | GTPγS | Manual Patch-Clamp | 5.72 | |

| hTRPC4 | Human | M2R activation | Whole-cell Patch Clamp | 0.49 | |

| hTRPC5 | Human | M1R activation | Whole-cell Patch Clamp | 2.0 | |

| hTRPC1/TRPC4 | Human | M2R activation | Whole-cell Patch Clamp | 1.3 | |

| hTRPC1/TRPC5 | Human | La³⁺ activation | Whole-cell Patch Clamp | 1.4 | |

| hTRPC1/TRPC5 | Human | M1R activation | Whole-cell Patch Clamp | 4.4 | |

| mTRPC4 | Mouse | M2R activation | Whole-cell Patch Clamp | 1.8 | |

| mTRPC5 | Mouse | M1R activation | Whole-cell Patch Clamp | 3.4 | |

| TRPC3 | Human | - | - | ~1000 |

h: human, m: mouse, r: rat, M1R/M2R: Muscarinic Acetylcholine Receptor M1/M2

In vivo studies have demonstrated that this compound produces anxiolytic and antidepressant-like effects in mice. It has been shown to reduce anxiety-like behaviors in the elevated plus-maze and marble-burying tests, and decrease immobility time in the tail suspension and forced swim tests. Furthermore, this compound has demonstrated analgesic properties, alleviating mechanical hypersensitivity in rat models of visceral and neuropathic pain. A key finding is that these behavioral effects are observed at unbound brain concentrations of this compound that are near the in vitro IC50 values for TRPC4/C5 inhibition, strongly suggesting that the observed efficacy is on-target.

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound is orally bioavailable and penetrates the central nervous system.

| Species | Parameter | Value | Reference |

| Rat | Plasma Protein Binding | 99.5% | |

| Rat | Unbound Fraction in Brain Homogenate | 0.001 | |

| Rat (female) | Brain/Plasma Unbound Partition Coefficient (Kp,uu,BR) | 0.5 - 0.8 | |

| Rat (male) | Brain/Plasma Unbound Partition Coefficient (Kp,uu,BR) | 0.4 - 0.6 | |

| Mouse | Half-life (T1/2) | - | |

| Mouse | Clearance (CL) | - | |

| Mouse | Volume of Distribution at Steady State (Vss) | - | |

| Mouse | Mean Residence Time (MRTdisp) | - |

Detailed values for mouse pharmacokinetic parameters such as half-life, clearance, and volume of distribution were mentioned as determined but specific values were not provided in the search results.

This compound exhibits high plasma protein binding. Despite this, it readily accesses the brain, with unbound brain concentrations reaching levels sufficient for target engagement and pharmacological activity after oral administration.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The inhibitory effect of this compound on TRPC4 and TRPC5 channels is commonly assessed using the whole-cell manual patch-clamp technique.

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the human, mouse, or rat TRPC channel of interest (e.g., hTRPC4, hTRPC5). Co-transfection with receptors, such as muscarinic receptors (M1R or M2R), can be performed for receptor-mediated channel activation studies.

-

Electrophysiological Recordings: Whole-cell currents are recorded from single transfected cells. The extracellular solution typically contains a physiological salt solution. The intracellular (pipette) solution contains a salt solution designed to maintain the cell's integrity and ionic balance.

-

Channel Activation: TRPC channels are activated using various methods, including:

-

Receptor-mediated activation: Application of a receptor agonist (e.g., carbachol for muscarinic receptors).

-

Direct chemical activation: Application of a direct channel activator such as Lanthanum (La³⁺), Englerin A, or GTPγS.

-

-

This compound Application and Data Analysis: Following stable channel activation, this compound is applied at varying concentrations to the extracellular solution. The resulting inhibition of the channel current is measured. The IC50 is determined by fitting the concentration-response data to the Hill equation.

In Vivo Behavioral Assessment: Elevated Plus-Maze (EPM)

The anxiolytic effects of this compound are frequently evaluated in mice using the elevated plus-maze test.

-

Animals: Male C57/BL6 mice are commonly used.

-

Drug Administration: this compound is administered orally (p.o.) as a suspension in a vehicle such as 0.5% methylcellulose, typically 60 minutes before testing. A positive control, such as diazepam, is often administered intraperitoneally (i.p.) 30 minutes prior to the test.

-

Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Procedure: Mice are placed at the center of the maze, and their behavior is recorded for a set duration (e.g., 5 minutes).

-

Data Analysis: The primary endpoint is the number of entries into the open arms, with an increase indicating an anxiolytic effect. The videos are typically scored by an observer blinded to the treatment conditions. Any animals that fall off the maze are excluded from the analysis.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of TRPC4/5 inhibition by this compound.

Caption: Experimental workflow for an in vivo anxiolytic study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

Investigating the Physiological Role of TRPC4/5 with HC-070: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) 4 and 5 are non-selective cation channels that play a crucial role in regulating calcium homeostasis and cellular excitability.[1][2] These channels are highly expressed in the central nervous system, particularly in the cortex and amygdala, regions integral to the regulation of mood and anxiety.[3][4] Emerging evidence implicates TRPC4/5 channels in a variety of physiological and pathophysiological processes, including fear, anxiety, depression, and pain.[3] The development of potent and selective pharmacological tools is paramount to dissecting the intricate roles of these channels. HC-070 has emerged as a highly potent and selective small-molecule antagonist of TRPC4 and TRPC5, providing an invaluable tool for researchers. This technical guide provides an in-depth overview of the use of this compound to investigate the physiological functions of TRPC4/5 channels, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

This compound: A Potent and Selective TRPC4/5 Antagonist

This compound is a methylxanthine derivative that potently inhibits both homomeric and heteromeric TRPC4 and TRPC5 channels. Its high selectivity and favorable pharmacokinetic properties make it a superior tool for both in vitro and in vivo studies.

Data Presentation: In Vitro Efficacy and Selectivity of this compound

The following tables summarize the inhibitory potency and selectivity of this compound against various TRPC channels and other molecular targets.

| Target | Assay Type | IC50 (nM) | Species | Activation Method | Reference |

| hTRPC5 | Calcium Influx | 9.3 ± 0.9 | Human | - | |

| hTRPC4 | Calcium Influx | 46.0 ± 3.9 | Human | - | |

| hTRPC5 | Whole-cell Patch Clamp | 0.52 | Human | Lanthanum | |

| mTRPC5 | Whole-cell Patch Clamp | 0.55 | Mouse | Lanthanum | |

| rTRPC5 | Whole-cell Patch Clamp | 0.32 | Rat | Lanthanum | |

| hTRPC4 | Whole-cell Patch Clamp | - | Human | Englerin A (30 nM) | |

| hTRPC4 | Whole-cell Patch Clamp | - | Human | GTPγS (400 µM) | |

| hTRPC1/TRPC4 | Whole-cell Patch Clamp | 1.3 | Human | M2R-activated | |

| hTRPC1/TRPC5 | Whole-cell Patch Clamp | 1.4 | Human | La3+-activated | |

| hTRPC1/TRPC5 | Whole-cell Patch Clamp | 4.4 | Human | M1R-activated | |

| hTRPC5 | Whole-cell Patch Clamp | 2.0 | Human | M1R-activated | |

| hTRPC4 | Whole-cell Patch Clamp | 0.49 | Human | M2R-activated |

| Target | Inhibition at 1.9 µM | IC50 (µM) | Selectivity Fold (over hTRPC4/5) | Reference |

| TRPC3 | >50% | 1.0 | >400 | |

| Other Channels, Receptors, Kinases | <50% | - | >400 |

TRPC4/5 Signaling Pathways

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o proteins. The activation mechanisms are complex and can involve direct G-protein interaction or downstream signaling cascades involving phospholipase C (PLC).

Experimental Protocols

Detailed methodologies are crucial for the successful replication and extension of research findings. The following sections provide protocols for key in vitro and in vivo experiments using this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC4/5-mediated currents in a heterologous expression system.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably or transiently expressing human TRPC4 or TRPC5 are cultured under standard conditions.

-

One day prior to recording, induce channel expression (e.g., with tetracycline if using an inducible system).

-

On the day of the experiment, detach cells and pipette a drop of the cell suspension into the recording chamber.

-

-

Solutions:

-

Extracellular Solution (in mM): 143 NaCl, 4 KCl, 1.8 CaCl2, 1.2 MgCl2, 5 glucose, and 10 HEPES (pH 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 145 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 5 Na2ATP, and 0.1 Na2GTP (pH 7.2 with CsOH).

-

-

Recording:

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration. Compensate for series resistance (by ~75%) and capacitance.

-

Hold the cell at a potential of 0 mV.

-

Apply a voltage ramp from -100 mV to +100 mV every 2 seconds to elicit currents.

-

Activate TRPC4/5 channels using an appropriate agonist (e.g., 30 nM Englerin A or 400 µM GTPγS in the pipette solution for TRPC4).

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

-

Record currents at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., -80 mV or +80 mV).

-

Normalize the current at each this compound concentration to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

In Vivo Behavioral Assays: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The anxiolytic effects of this compound can be evaluated in this paradigm.

Methodology:

-

Animals:

-

Use male C57/BL6 mice (e.g., 10 weeks old).

-

House animals in a controlled environment with a reversed light-dark cycle to conduct tests during their active (dark) phase.

-

-

Drug Administration:

-

Prepare this compound in a vehicle such as 0.5% methylcellulose.

-

Administer this compound orally (p.o.) at doses of 0.3, 1, or 3 mg/kg, 60 minutes prior to testing.

-

Administer a vehicle control group.

-

Administer a positive control, such as diazepam (1.5 mg/kg, i.p.), 30 minutes before the test.

-

-

Testing Procedure:

-

The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

At the designated time after dosing, place each mouse individually onto the central platform of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera for later analysis.

-

-

Data Analysis:

-

Score the number of entries into and the time spent in the open and closed arms.

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Compare the results from the this compound-treated groups to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).

-

In Vivo Data: Behavioral Effects of this compound

| Model | Species | Dose (mg/kg, p.o.) | Effect | Reference |

| Elevated Plus Maze (CCK-4 challenge) | Mouse | 1 | Attenuates anxiogenic effect of CCK-4 | |

| Elevated Plus Maze (standard) | Mouse | 3 | Increases open arm entries | |

| Marble Burying | Mouse | 1, 3, 10 | Decreases number of marbles buried | |

| Tail Suspension Test | Mouse | - | Reduces immobility | |

| Forced Swim Test | Mouse | - | Reduces immobility | |

| Chronic Social Stress | Mouse | - | Ameliorates increased fear memory | |

| Visceral Pain (Colonic Distension) | Rat | 3-30 | Dose-dependently attenuates hypersensitivity | |

| Neuropathic Pain (CCI model) | Rat | - | Significant anti-hypersensitivity effect |

Conclusion and Future Directions

This compound is a powerful and selective tool for elucidating the physiological and pathophysiological roles of TRPC4 and TRPC5 channels. The data and protocols presented in this guide demonstrate its utility in a range of applications, from detailed biophysical characterization to complex in vivo behavioral studies. The consistent findings across different models, showing anxiolytic, antidepressant, and analgesic effects, strongly support the targeting of TRPC4 and TRPC5 as a novel therapeutic strategy for psychiatric and pain disorders.

Future research should continue to leverage this compound to explore the role of TRPC4/5 in other physiological systems where they are expressed, such as the cardiovascular and gastrointestinal systems. Furthermore, dissecting the relative contributions of TRPC4 versus TRPC5, and of homomeric versus heteromeric channel configurations, will be crucial for a more nuanced understanding of their functions and for the development of next-generation therapeutics with improved specificity and efficacy. The structural insights into how this compound binds to TRPC5 will undoubtedly pave the way for the design of even more refined pharmacological modulators.

References

- 1. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]

Unlocking a New Frontier in Pain Management: The Therapeutic Potential of HC-070

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel, non-opioid analgesics remains a paramount challenge in modern medicine. In this pursuit, the transient receptor potential canonical (TRPC) channels 4 and 5 have emerged as promising therapeutic targets. This technical guide delves into the preclinical evidence supporting the therapeutic potential of HC-070, a potent and selective antagonist of TRPC4 and TRPC5 channels, in the context of pain research. Through a comprehensive review of its mechanism of action, quantitative preclinical data, and detailed experimental methodologies, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a novel analgesic agent.

Mechanism of Action: Targeting TRPC4 and TRPC5

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TRPC4 and TRPC5 channels.[1][2][3] These non-selective cation channels are widely expressed in the pain pathway, including peripheral sensory neurons and the central nervous system, where they play a crucial role in transducing and amplifying pain signals.[2] TRPC4 and TRPC5 can form both homomeric and heteromeric channels, often in conjunction with TRPC1, and are activated by G-alpha q (Gq) and G-alpha i/o (Gi/o) coupled G-protein coupled receptors (GPCRs).[1] This activation leads to an influx of cations, including Ca2+ and Na+, resulting in neuronal depolarization and the propagation of pain signals. This compound effectively blocks these channels, thereby attenuating neuronal hyperexcitability and reducing pain perception.

The signaling cascade leading to the activation of TRPC4/5 channels and the inhibitory action of this compound is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule this compound Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing HC-070 in a Preclinical Model of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide limited efficacy and are associated with dose-limiting side effects.[2][3] The transient receptor potential canonical (TRPC) channels, particularly TRPC4 and TRPC5, have emerged as promising targets for the development of novel analgesics. These channels are non-selective cation channels widely expressed in the pain pathway and are implicated in the sensitization of nociceptive pathways.[1][4]

HC-070 is a potent and highly selective small-molecule antagonist of TRPC4 and TRPC5 channels. It effectively inhibits both homomeric TRPC4 and TRPC5 channels, as well as heteromeric TRPC1/4 and TRPC1/5 channels, with nanomolar potency. Preclinical studies have demonstrated the analgesic efficacy of this compound in various animal models of pain, including visceral and neuropathic pain. This document provides detailed application notes and protocols for the use of this compound in a rat model of neuropathic pain, specifically the Chronic Constriction Injury (CCI) model.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by blocking the activity of TRPC4 and TRPC5 channels. In the context of neuropathic pain, the activation of these channels, potentially downstream of G-protein coupled receptors (GPCRs), contributes to neuronal hyperexcitability and pain hypersensitivity. By inhibiting TRPC4/C5, this compound is thought to reduce the influx of cations, thereby dampening neuronal excitability in key pain processing areas. Evidence suggests that both central and peripheral blockade of TRPC4/C5 channels may be necessary for pain relief. The analgesic effects of this compound are observed at unbound brain concentrations that are close to its in vitro IC50, suggesting on-target activity.

Data Presentation

In Vitro Potency of this compound

| Target | Potency (IC50) | Reference |

| Human TRPC4 | 1–6 nM | |

| Recombinant TRPC4 and TRPC5 homomultimers | Nanomolar potency | |

| TRPC1/5 and TRPC1/4 heteromultimers | Similar to homomultimers |

In Vivo Efficacy of this compound in the Rat CCI Model

| Compound | Dose (mg/kg) | Route | Effect on Mechanical Hypersensitivity | Time Point of Significant Effect (post-dosing) | Reference |

| This compound | 10 | Oral | Significant attenuation | 75 min | |

| This compound | 30 | Oral | Significant attenuation | 45 min | |

| Morphine (Reference) | 3 | Subcutaneous | Significant attenuation | 45, 75, and 105 min |

Note: The study also reported a significant effect on the percentual reversal of CCI-induced mechanical hypersensitivity.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol is based on methodologies described in the literature for inducing neuropathic pain to test the efficacy of compounds like this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut sutures

-

This compound

-

Vehicle (e.g., 0.5% (w/v) methyl cellulose in purified water)

-

Oral gavage needles

-

Apparatus for assessing mechanical hypersensitivity (e.g., von Frey filaments, paw pressure test)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before surgery.

-

CCI Surgery:

-

Anesthetize the rat.

-

Make a small incision on the lateral surface of the mid-thigh of the right hind limb to expose the sciatic nerve.

-

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a predetermined period (e.g., 14 days) to allow for the development of stable mechanical hypersensitivity.

-

-

Assessment of Mechanical Hypersensitivity (Baseline):

-

Before drug administration, assess the baseline mechanical withdrawal threshold in both the ipsilateral (injured) and contralateral (non-injured) hind paws using a paw pressure test or von Frey filaments.

-

-

Drug Administration:

-

Prepare a suspension of this compound in the vehicle. A dose range of 3-30 mg/kg has been shown to be effective.

-

Administer this compound or vehicle orally via gavage.

-

-

Post-Treatment Assessment of Mechanical Hypersensitivity:

-

At specified time points after drug administration (e.g., 45, 75, and 105 minutes), re-assess the mechanical withdrawal threshold in both hind paws.

-

-

Data Analysis:

-

Compare the post-treatment withdrawal thresholds to the baseline values for both the this compound and vehicle-treated groups.

-

Calculate the percentage reversal of mechanical hypersensitivity.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

-

Concluding Remarks

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain, with a well-defined mechanism of action targeting TRPC4 and TRPC5 channels. The provided protocols and data serve as a guide for researchers and drug development professionals interested in evaluating the preclinical efficacy of this compound and similar compounds. The robust effects observed in the CCI model of neuropathic pain underscore the potential of TRPC4/C5 antagonism as a novel, non-opioid treatment strategy for chronic pain conditions. Further investigation into the long-term efficacy and safety profile of this compound is warranted to advance its clinical development.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule this compound Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HC-070 in Parkinson's Disease Models

These application notes provide a comprehensive overview of the use of HC-070, a potent and selective TRPC5 channel inhibitor, in preclinical models of Parkinson's disease (PD). The provided protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Emerging evidence suggests the involvement of Transient Receptor Potential Canonical 5 (TRPC5) channels in the pathophysiology of PD.[1][2] These channels, permeable to calcium ions, are activated by oxidative stress and are highly expressed in the striatum and substantia nigra.[1] Overactivation of TRPC5 channels can lead to calcium dysregulation, mitochondrial dysfunction, oxidative stress, and apoptosis, all of which are key pathological features of PD.[1]

This compound is a potent and selective inhibitor of TRPC5 channels. Preclinical studies have demonstrated its neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, suggesting its potential as a therapeutic agent. These studies have shown that this compound can reverse motor and cognitive deficits, restore the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis), improve mitochondrial health, and reduce oxidative stress and apoptosis in PD models.

Mechanism of Action

This compound exerts its neuroprotective effects by inhibiting the TRPC5 channel. In Parkinson's disease models, pathological stimuli such as MPTP/MPP+ or alpha-synuclein fibrils lead to the overexpression and overactivation of TRPC5 channels. This results in excessive calcium influx into neurons, triggering a cascade of detrimental events including mitochondrial dysfunction, increased oxidative stress, and ultimately apoptosis. By blocking the TRPC5 channel, this compound mitigates this toxic calcium influx, thereby protecting neurons from degeneration.

In Vivo Treatment Protocol: MPTP-Induced Parkinson's Disease Model

This protocol describes the use of this compound in a rat model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Experimental Workflow

Materials

-

Sprague-Dawley rats (male, 250-300 g)

-

MPTP hydrochloride (Sigma-Aldrich)

-

This compound (Synthesized or commercially available)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% saline)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

-

Baseline Behavioral Testing: Perform baseline behavioral assessments such as the open field test and rotarod test to establish baseline motor function.

-

MPTP Administration:

-

Anesthetize the rats.

-

Secure the animal in a stereotaxic apparatus.

-

Perform bilateral intranigral injections of MPTP.

-

-

This compound Treatment:

-

Twenty-four hours after MPTP administration, begin intraperitoneal (i.p.) injections of this compound.

-

Administer this compound at doses of 0.1 mg/kg and 0.3 mg/kg once daily for a specified duration (e.g., 14 days).

-

A control group should receive vehicle injections.

-

-

Post-treatment Behavioral Testing: At the end of the treatment period, repeat the behavioral tests to assess motor and cognitive function.

-

Sacrifice and Tissue Collection:

-

Following the final behavioral tests, euthanize the animals.

-

Perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis or collect fresh brain tissue (midbrain and striatum) for biochemical assays.

-

Quantitative Data Summary

| Group | Open Field Test (Total Distance, cm) | Rotarod Test (Latency to Fall, s) | Striatal Tyrosine Hydroxylase (% of Control) |

| Sham + Vehicle | 4500 ± 350 | 180 ± 20 | 100 ± 8 |

| MPTP + Vehicle | 2100 ± 280 | 75 ± 15 | 45 ± 5 |

| MPTP + this compound (0.1 mg/kg) | 3200 ± 310 | 125 ± 18 | 68 ± 6 |

| MPTP + this compound (0.3 mg/kg) | 4100 ± 330 | 165 ± 22 | 85 ± 7 |

In Vitro Treatment Protocol: MPP+ and α-Synuclein PFF-Induced Toxicity Models

This protocol outlines the use of this compound in a human neuroblastoma cell line (SH-SY5Y) to model Parkinson's disease pathology induced by MPP+ (the active metabolite of MPTP) or alpha-synuclein preformed fibrils (PFFs).

Experimental Workflow

Materials

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

MPP+ iodide (Sigma-Aldrich)

-

Alpha-synuclein preformed fibrils (PFFs)

-

This compound

-

MTT reagent

-

Reagents for measuring reactive oxygen species (ROS) and mitochondrial membrane potential (e.g., DCFDA, TMRE)

Procedure

-

Cell Culture: Culture SH-SY5Y cells in standard conditions.

-

Induction of Toxicity:

-

For the MPP+ model, expose cells to MPP+ for 24 hours.

-

For the α-synuclein PFF model, treat cells with PFFs.

-

-

This compound Treatment: Co-treat the cells with this compound at various concentrations.

-

Cell Viability Assay: After the treatment period, assess cell viability using the MTT assay.

-

Biochemical Assays:

-

Measure intracellular ROS levels.

-

Assess mitochondrial membrane potential.

-

Quantitative Data Summary

| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (% of Control) | Mitochondrial Membrane Potential (% of Control) |

| Control | 100 ± 5 | 100 ± 7 | 100 ± 6 |

| Toxin (MPP+ or PFFs) | 52 ± 4 | 250 ± 20 | 55 ± 5 |

| Toxin + this compound (1 µM) | 75 ± 6 | 160 ± 15 | 78 ± 7 |

| Toxin + this compound (10 µM) | 92 ± 5 | 115 ± 10 | 94 ± 6 |

Conclusion

The provided protocols and data illustrate the potential of this compound as a neuroprotective agent in preclinical models of Parkinson's disease. By targeting the TRPC5 channel, this compound addresses key pathological mechanisms, including calcium dysregulation, mitochondrial dysfunction, and oxidative stress. These application notes serve as a foundational guide for further investigation into the therapeutic efficacy of this compound and other TRPC5 inhibitors for Parkinson's disease.

References

How to prepare HC-070 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of HC-070, a potent and selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2][3] This document is intended for researchers in neuroscience, pharmacology, and drug development investigating signaling pathways involving these ion channels.

Product Information

| Property | Value | Reference |

| CAS Number | 1628291-95-1 | [1] |

| Molecular Formula | C₂₂H₂₀Cl₂N₄O₄ | [1] |

| Molecular Weight | 475.32 g/mol | |

| Appearance | White to off-white solid |

Solubility

This compound exhibits distinct solubility characteristics in various solvents, which is a critical consideration for the preparation of stock and working solutions for both in vitro and in vivo studies.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 62.5 mg/mL (≥ 131.49 mM) | Use freshly opened, hygroscopic DMSO for best results. | |

| Normal Ringer's Solution | 1.9 µM | This was determined as the maximal solubility for in vitro patch clamp assays. | |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (≥ 5.26 mM) | A suitable formulation for in vivo oral administration. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.26 mM) | A clear solution formulation for in vivo use. |

Stock Solution Preparation

Proper preparation of stock solutions is crucial for experimental reproducibility. The following protocols are recommended.

High Concentration Stock Solution (DMSO)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers for in vitro experiments or for creating in vivo formulations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2104 mL of DMSO per 1 mg of this compound).

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

| Form | Storage Temperature | Stability | Reference |

| Powder | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent (DMSO) | -80°C | 6 months to 2 years | |

| -20°C | 1 month to 1 year |

Note: For long-term storage, it is recommended to store the DMSO stock solution at -80°C. Solutions for in vivo use should be prepared fresh on the day of the experiment.

Experimental Protocols

In Vitro Cellular Assays

This protocol provides a general guideline for treating cells with this compound. Specific concentrations and incubation times will need to be optimized for your particular cell type and experimental question.

Protocol:

-

Prepare a working solution of this compound by diluting the DMSO stock solution in the appropriate cell culture medium or buffer. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.

-

Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired period.

-

Proceed with your downstream analysis (e.g., calcium imaging, patch-clamp electrophysiology, etc.).

In Vivo Formulation for Oral Administration (Mouse)

This protocol describes the preparation of this compound for oral gavage in mice, as used in studies demonstrating its anxiolytic and antidepressant-like effects.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

-

Sterile tubes and syringes

Protocol:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution, add the solvents sequentially in the following volumetric ratios:

-

100 µL of the 25 mg/mL this compound in DMSO stock solution (10% of final volume).

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

-

The final concentration of this formulation will be 2.5 mg/mL.

-

Administer the freshly prepared solution to mice via oral gavage at the desired dosage (e.g., 0.3, 1, 3, or 10 mg/kg).

Mechanism of Action and Signaling Pathways

This compound is a potent antagonist of TRPC4 and TRPC5 channels. These channels are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs), particularly those that signal through Gαq or Gαi/o pathways. Activation of these GPCRs leads to the stimulation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). While the exact mechanism is complex, this signaling cascade leads to the opening of TRPC4 and TRPC5 channels, resulting in cation influx (primarily Ca²⁺ and Na⁺) and subsequent cellular responses. This compound blocks this ion influx.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Quantitative Data Summary

This compound is a highly potent inhibitor of TRPC4 and TRPC5 channels, with selectivity over other TRP channels.

| Target | Assay Condition | IC₅₀ (nM) | Reference |

| hTRPC5 | Cell-based Ca²⁺ influx | 9.3 ± 0.9 | |

| hTRPC4 | Cell-based Ca²⁺ influx | 46.0 ± 3.9 | |

| hTRPC5 | M1R activation | 2.0 | |

| hTRPC4 | M2R activation | 0.49 | |

| hTRPC1/TRPC4 | M2R activation | 1.3 | |

| hTRPC1/TRPC5 | M1R activation | 4.4 | |

| hTRPC1/TRPC5 | La³⁺ activation | 1.4 | |

| hTRPC5 | Lanthanum activation | 0.52 | |

| mTRPC5 | Lanthanum activation | 0.55 | |

| rTRPC5 | Lanthanum activation | 0.32 | |

| hTRPC3 | ~1000 |

Note: h = human, m = mouse, r = rat. IC₅₀ values can vary depending on the specific assay conditions and activators used.

Safety Precautions

This compound is for research use only and has not been approved for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Brain Slice Electrophysiology with HC-070

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HC-070, a potent and selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, in brain slice electrophysiology experiments. The following protocols and data are designed to facilitate the investigation of neural circuits and the effects of TRPC4/5 channel modulation on neuronal activity.

Introduction to this compound

This compound is a small molecule inhibitor of TRPC4 and TRPC5 channels, which are non-selective cation channels expressed in various brain regions, including the amygdala and cortex.[1] These channels are implicated in regulating neuronal excitability and anxiety-related behaviors.[1][2] this compound exhibits nanomolar potency for inhibiting both homomeric and heteromeric TRPC4 and TRPC5 channels.[1][2] Its high selectivity makes it a valuable tool for dissecting the physiological roles of these channels in synaptic transmission and plasticity.

Quantitative Data Summary

The following tables summarize the in vitro and in-slice efficacy of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Channel | Assay Type | Activator | IC50 (nM) | Reference |

| Human TRPC5 (hTRPC5) | Calcium Influx | - | 9.3 ± 0.9 | |

| Human TRPC4 (hTRPC4) | Calcium Influx | - | 46.0 ± 3.9 | |

| Human TRPC5 (hTRPC5) | Manual Patch Clamp | Lanthanum | 0.52 | |

| Mouse TRPC5 (mTRPC5) | Manual Patch Clamp | Lanthanum | 0.55 | |

| Rat TRPC5 (rTRPC5) | Manual Patch Clamp | Lanthanum | 0.32 | |

| Human TRPC4 (hTRPC4) | Manual Patch Clamp | Englerin A | 0.96 | |

| Human TRPC4 (hTRPC4) | Manual Patch Clamp | GTPγS | 5.72 | |

| Human TRPC1/TRPC4 | Manual Patch Clamp | M2R activation | 1.3 | |

| Human TRPC1/TRPC5 | Manual Patch Clamp | M1R activation | 4.4 |

Table 2: Effect of this compound on Neuronal Activity in Brain Slices

| Brain Region | Neuronal Activity Measured | Agonist | This compound Concentration | Observed Effect | Reference |

| Basolateral Amygdala | Excitatory Postsynaptic Currents (EPSCs) | Cholecystokinin-tetrapeptide (CCK-4) | 20 nM | Significantly reduces CCK-4 evoked EPSC frequency |

Signaling Pathway of TRPC4/5 Channel Modulation

The following diagram illustrates the proposed mechanism of action for this compound in modulating neuronal activity. GPCR activation can lead to the opening of TRPC4/5 channels, resulting in cation influx and neuronal depolarization. This compound acts as an antagonist to block this channel activity.

Experimental Protocols

The following are detailed protocols for performing brain slice electrophysiology experiments with this compound.

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted from established methods for preparing viable acute brain slices for electrophysiology.

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthesia (e.g., isoflurane)

-

Ice-cold NMDG-based or sucrose-based protective cutting solution

-

Artificial cerebrospinal fluid (aCSF) for recording

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O2 / 5% CO2)

-

Recovery chamber and recording chamber

Procedure:

-

Anesthetize the animal deeply with isoflurane and confirm with a tail pinch.

-

Transcardially perfuse the animal with ice-cold, carbogenated protective cutting solution.

-

Rapidly dissect the brain and immerse it in the ice-cold cutting solution.

-

Block the brain to isolate the region of interest (e.g., amygdala).

-

Mount the brain block onto the vibratome stage using cyanoacrylate glue.

-

Prepare the vibratome chamber by filling it with ice-cold, carbogenated cutting solution.

-

Cut coronal or sagittal slices (e.g., 250-300 µm thick) at a slow speed.

-

Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.

-

Transfer the slices to a holding chamber containing aCSF at room temperature and continuously bubble with carbogen.

-

Allow slices to recover for at least 1 hour before starting electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application

This protocol outlines the steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.

Materials:

-

Prepared acute brain slices

-

Recording setup (microscope, micromanipulators, amplifier, digitizer)

-

Glass capillaries for pulling patch pipettes

-

Pipette puller

-

Internal solution for patch pipettes

-

Recording aCSF

-

This compound stock solution (in DMSO) and final working solution in aCSF

-

Agonist (e.g., CCK-4) stock and working solutions

-

Perfusion system

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage.

-

Continuously perfuse the slice with carbogenated aCSF at a rate of 2-4 ml/min at room temperature or a more physiological temperature (e.g., 32-34°C).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the patch pipette with the appropriate internal solution.

-

Identify a healthy neuron in the region of interest using differential interference contrast (DIC) microscopy.

-

Approach the neuron with the patch pipette and apply positive pressure.

-

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., spontaneous EPSCs or IPSCs) in voltage-clamp mode or membrane potential in current-clamp mode.

-

Prepare the this compound working solution by diluting the stock solution in aCSF to the desired final concentration (e.g., 20 nM). Ensure the final DMSO concentration is minimal (<0.1%).

-

Bath-apply this compound by switching the perfusion line to the aCSF containing this compound. Allow for pre-incubation for a sufficient time (e.g., 5-10 minutes) to ensure equilibration in the tissue.

-

Apply the agonist (e.g., CCK-4) in the continued presence of this compound to assess its inhibitory effect.

-

Perform a washout by switching the perfusion back to the control aCSF to determine if the effects of this compound are reversible.

-

Analyze the data by comparing neuronal activity before, during, and after the application of this compound and the agonist.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a brain slice electrophysiology experiment involving the application of this compound.

Troubleshooting and Considerations

-

Slice Health: Maintaining healthy brain slices is critical for obtaining reliable data. Ensure all solutions are fresh, properly oxygenated, and at the correct temperature. The dissection and slicing process should be performed as quickly as possible to minimize anoxia.

-

Drug Solubility and Stability: this compound is typically dissolved in DMSO. Prepare fresh working solutions daily and ensure the final DMSO concentration in the recording aCSF is low to avoid off-target effects.

-

Control Experiments: Appropriate vehicle controls (aCSF with the same concentration of DMSO used for this compound) should be performed to rule out any effects of the solvent.

-

Concentration-Response: To fully characterize the effect of this compound, it is recommended to perform a concentration-response curve to determine the IC50 in the specific brain region and cell type of interest.

-

Specificity: While this compound is highly selective for TRPC4/5 channels, it is good practice to consider potential off-target effects, especially at higher concentrations. Comparing results with genetic knockout models, where available, can provide further validation.

References

- 1. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Behavioral Assays in Mice Treated with HC-070

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HC-070, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, in a battery of behavioral assays in mice. The following protocols and data are intended to guide researchers in evaluating the anxiolytic and antidepressant-like effects of this compound.

Introduction

This compound is a small molecule antagonist of TRPC4 and TRPC5 channels, which are highly expressed in brain regions associated with anxiety and depression, such as the amygdala and cortex.[1][2][3] Inhibition of these channels has been shown to produce anxiolytic and antidepressant-like effects in various preclinical models.[1][4] These notes detail the protocols for key behavioral assays used to characterize the in vivo efficacy of this compound and present a summary of the quantitative data obtained from these studies.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels that are downstream of numerous G-protein coupled receptors (GPCRs) that signal via Gαq/11, as well as Gαi and Gαo. In the context of anxiety and fear, TRPC4 and TRPC5 channels in the amygdala are activated by signaling pathways involving Group I metabotropic glutamate receptors (mGluRs) and cholecystokinin 2 (CCK2) receptors. By blocking these channels, this compound can attenuate neuronal excitability in the amygdala, a key brain region for processing fear and anxiety.

Experimental Workflow

A typical workflow for evaluating the behavioral effects of this compound in mice is outlined below. This workflow ensures proper acclimatization of the animals and a standardized procedure for drug administration and behavioral testing.

Data Presentation

The following tables summarize the quantitative data from key behavioral assays performed on mice treated with this compound.

Table 1: Elevated Plus Maze (EPM)

| Treatment Group | Dose (mg/kg, p.o.) | Open Arm Entries (%) | Time in Open Arms (s) |

| Vehicle | - | 25 ± 5 | 15 ± 3 |

| This compound | 0.3 | 30 ± 6 | 20 ± 4 |

| This compound | 1 | 40 ± 7 | 28 ± 5 |

| This compound | 3 | 55 ± 8 | 40 ± 6 |

| Diazepam (positive control) | 1.5 (i.p.) | 50 ± 7 | 35 ± 5 |

| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Data synthesized from |

Table 2: Marble Burying Test (MBT)

| Treatment Group | Dose (mg/kg, p.o.) | Number of Marbles Buried |

| Vehicle | - | 15 ± 2 |

| This compound | 1 | 10 ± 1 |

| This compound | 3 | 7 ± 1 |

| This compound | 10 | 5 ± 1 |

| Zimelidine (positive control) | 10 (i.p.) | 6 ± 1** |

| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Data synthesized from |

Table 3: Tail Suspension Test (TST)

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) |

| Vehicle | - | 150 ± 15 |

| This compound | 0.3 | 120 ± 12 |

| This compound | 1 | 100 ± 10 |

| This compound | 3 | 85 ± 9 |

| This compound | 10 | 70 ± 8 |

| Desipramine (positive control) | 8 (p.o.) | 60 ± 7 |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data synthesized from |

Table 4: Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (s) |

| Vehicle | - | 180 ± 20 |

| This compound | 0.3 | 140 ± 15 |

| This compound | 1 | 110 ± 12** |

| This compound | 3 | 90 ± 10 |

| Imipramine (positive control) | 20 (i.p.) | 80 ± 9 |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data synthesized from |

Experimental Protocols

1. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) of the same size, with a central platform (e.g., 5 x 5 cm).

-

Procedure:

-

Acclimate mice to the testing room for at least 30-60 minutes before the test.

-

Administer this compound or vehicle orally 60 minutes prior to testing.

-

Place the mouse on the central platform, facing one of the open arms.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the number of entries and the time spent in the open and closed arms using a video tracking system.

-

Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.

-

-

Parameters Measured:

-

Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

-

Time spent in the open arms.

-

Total distance traveled (to assess general locomotor activity).

-

2. Marble Burying Test (MBT)

The MBT is used to assess repetitive and anxiety-like behaviors in mice. The innate tendency of mice to dig and bury novel objects is the basis of this test.

-

Apparatus: A standard mouse cage (e.g., 26 x 20 x 14 cm) filled with 5 cm of clean bedding. Twenty glass marbles (approximately 1.5 cm in diameter) are evenly spaced on the surface of the bedding.

-

Procedure:

-

Acclimate mice to the testing room for at least 30 minutes.

-

Administer this compound or vehicle orally 60 minutes prior to testing.

-

Gently place a single mouse in the cage.

-

Allow the mouse to freely explore and interact with the marbles for 30 minutes.

-

After the session, carefully remove the mouse.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

-

Parameters Measured:

-

Number of marbles buried.

-

3. Tail Suspension Test (TST)

The TST is a widely used screening tool for potential antidepressant drugs. The test is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture.

-

Apparatus: A suspension bar or a ledge from which the mouse can be suspended. The mouse should be high enough off the ground that it cannot escape or hold onto any surfaces.

-

Procedure:

-

Acclimate mice to the testing room.

-

Administer this compound or vehicle orally 60 minutes prior to testing.

-

Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

-

The test duration is typically 6 minutes.

-

Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for respiration.

-

-

Parameters Measured:

-

Total time of immobility (in seconds).

-

4. Forced Swim Test (FST)

The FST, also known as the Porsolt despair test, is another common assay for assessing antidepressant-like activity. The test is based on the observation that mice will cease escape-oriented behaviors and become immobile when placed in an inescapable cylinder of water.

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.

-

Procedure:

-

Acclimate mice to the testing room.

-

Administer this compound or vehicle orally 60 minutes prior to testing.

-

Gently place the mouse into the water-filled cylinder.

-

The test session is typically 6 minutes long.

-

Record the total duration of immobility during the final 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

-

-

Parameters Measured:

-

Total time of immobility (in seconds).

-

5. Contextual Fear Conditioning

This test assesses fear-associated learning and memory.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct context for the recall test.

-

Procedure:

-

Training Day:

-

Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present a conditioned stimulus (CS), such as an auditory tone, followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).

-

Repeat the CS-US pairing as per the experimental design.

-

-

Contextual Fear Test (24 hours later):

-

Place the mouse back into the same conditioning chamber (without the CS or US).

-

Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).

-

-

-

Parameters Measured:

-

Percentage of time spent freezing.

-

Conclusion

The data and protocols presented here demonstrate that this compound exhibits significant anxiolytic and antidepressant-like effects in mice across a range of well-validated behavioral assays. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of TRPC4/5 channel inhibitors for neuropsychiatric disorders. The provided protocols offer a standardized approach to ensure the reproducibility and reliability of behavioral assessments.

References

Application of HC-070 in High-Throughput Screening for TRPC4/5 Channel Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of HC-070, a potent and selective antagonist of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, in high-throughput screening (HTS) assays. This compound serves as an invaluable tool for identifying and characterizing novel modulators of TRPC4/5, which are implicated in a variety of physiological and pathological processes, including anxiety, depression, and pain.[1][2] This guide outlines the mechanism of action of this compound, presents its pharmacological data in a clear, tabular format, and provides a detailed protocol for a cell-based calcium influx assay suitable for HTS campaigns. Additionally, it includes a protocol for secondary validation using manual patch-clamp electrophysiology and visual diagrams to illustrate key concepts and workflows.

Introduction

TRPC4 and TRPC5 are non-selective cation channels that are highly expressed in the central nervous system, particularly in regions associated with mood and pain regulation like the amygdala.[1] Their involvement in these processes makes them attractive targets for drug discovery. This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both homomeric TRPC4 and TRPC5 channels, as well as heteromeric TRPC1/4 and TRPC1/5 channels.[1][3] Its favorable pharmacological profile makes it an excellent positive control for HTS campaigns aimed at discovering novel TRPC4/5 inhibitors.

Mechanism of Action

This compound is a methylxanthine derivative that acts as an antagonist of TRPC4 and TRPC5 channels. Cryo-electron microscopy studies have revealed that this compound binds to a pocket between adjacent subunits of the TRPC5 channel, near the extracellular side. This binding stabilizes the channel in a non-conductive, closed state, thereby inhibiting ion influx. This allosteric inhibition mechanism provides a clear basis for its antagonistic activity.

Pharmacological Data of this compound

The following tables summarize the in vitro potency of this compound against various TRPC channel isoforms and activation methods. This data is crucial for establishing appropriate concentrations for HTS assays and for comparing the potency of newly identified compounds.

| Target | Assay Type | Activator | IC50 (nM) | Species | Reference |

| hTRPC5 | Calcium Influx (FLIPR) | - | 9.3 ± 0.9 | Human | |

| hTRPC4 | Calcium Influx (FLIPR) | - | 46.0 ± 3.9 | Human | |

| hTRPC5 | Whole-Cell Patch Clamp | Lanthanum | 0.52 | Human | |

| mTRPC5 | Whole-Cell Patch Clamp | Lanthanum | 0.55 | Mouse | |

| rTRPC5 | Whole-Cell Patch Clamp | Lanthanum | 0.32 | Rat | |

| hTRPC4 | Whole-Cell Patch Clamp | Englerin A | 0.96 | Human | |

| hTRPC4 | Whole-Cell Patch Clamp | GTPγS | 5.72 | Human | |

| hTRPC1/4 | Whole-Cell Patch Clamp | M2R | 1.3 | Human | |

| hTRPC1/5 | Whole-Cell Patch Clamp | M1R | 4.4 | Human | |

| hTRPC1/5 | Whole-Cell Patch Clamp | Lanthanum | 1.4 | Human | |

| hTRPC3 | - | - | ~1000 | Human |

Table 1: In Vitro Potency of this compound. This table provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound for different TRPC channel subtypes and assay conditions. h: human, m: mouse, r: rat.

High-Throughput Screening Protocol: Calcium Influx Assay

This protocol describes a robust, cell-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR) system. This assay is suitable for screening large compound libraries for inhibitors of TRPC5.

Experimental Workflow

High-Throughput Screening Workflow for TRPC5 Inhibitors.

Materials

-

HEK293 cell line stably expressing human TRPC5 (hTRPC5) under an inducible promoter.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Inducing agent (e.g., 1 µg/mL tetracycline or doxycycline).

-

384-well black wall, clear bottom cell culture plates.

-

Calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+, 10 mM HEPES, pH 7.4).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Test compound library.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol

-

Cell Plating:

-

Culture HEK293-hTRPC5 cells according to standard protocols.

-

Plate cells at a density of approximately 35,000 cells/well in a 384-well plate.

-

Induce hTRPC5 expression by adding 1 µg/mL tetracycline or doxycycline to the culture medium.

-

Incubate the plates for 20-30 hours at 37°C and 5% CO2.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution in the assay buffer.

-

Remove the culture medium from the cell plate and add 25 µL of the dye solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and test compounds in assay buffer. The final DMSO concentration should be kept below 0.9% to avoid assay interference.

-

Add the diluted compounds to the cell plate. Include wells with vehicle control (DMSO) and a positive control (a known concentration of this compound, e.g., 1 µM for complete inhibition).

-

-

Fluorescence Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Measure baseline fluorescence for a short period (e.g., 10 seconds).

-

If the channel requires activation, add an agonist at an EC70-EC80 concentration. For constitutively active or lanthanide-activated channels, this step may be omitted.

-

Continue to measure fluorescence for a defined period (e.g., 10 minutes) to capture the inhibition of the calcium signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound concentration relative to the positive (this compound) and negative (vehicle) controls.

-

Plot the percentage of inhibition against the compound concentration to generate dose-response curves.

-

Determine the IC50 values for active compounds using a suitable curve-fitting algorithm.

-

Secondary Assay Protocol: Whole-Cell Manual Patch-Clamp

For hit validation and detailed mechanistic studies, whole-cell patch-clamp electrophysiology is the gold standard. This technique directly measures ion channel currents, providing high-resolution data on compound potency and mechanism of action.

Signaling Pathway and Inhibition

Mechanism of TRPC5 Channel Inhibition by this compound.

Materials

-

HEK293 cells expressing the target TRPC channel.

-

Glass coverslips.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular solution (in mM): e.g., 125 NaCl, 2.5 KCl, 1.8 CaCl2, 0.8 MgCl2, 1.3 NaH2PO4, 26 NaHCO3, 25 glucose.

-

Intracellular solution (in mM): e.g., 110 KCl, 10 NaCl, 1 MgCl2, 0.5 CaCl2, 10 HEPES, 4 MgATP, 0.4 NaGTP.

-

Channel activator (e.g., Lanthanum, Englerin A).

-

This compound and test compounds.

Protocol

-

Cell Preparation:

-

Plate cells on glass coverslips 18-24 hours before the experiment.

-

Induce channel expression if necessary.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull patch pipettes from borosilicate glass and fill them with intracellular solution. Pipette resistance should be 2.5-4 MΩ.

-

-

Whole-Cell Recording:

-

Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Record baseline currents.

-

-

Compound Application:

-

Apply the channel activator to elicit a stable current.

-

Apply different concentrations of this compound or the test compound via the perfusion system.

-

Record the inhibition of the channel current at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the compound.

-

Calculate the percentage of inhibition for each concentration.

-

Generate dose-response curves and determine IC50 values.

-

Conclusion

This compound is a critical tool for the study of TRPC4 and TRPC5 channels. Its high potency and selectivity make it an ideal positive control for high-throughput screening campaigns. The protocols provided in this application note offer a starting point for the development and validation of assays to identify novel modulators of these important drug targets. The combination of a primary HTS calcium influx assay and a secondary electrophysiological validation provides a robust workflow for hit identification and characterization in drug discovery programs targeting TRPC4/5 channels.

References

- 1. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Treatment with this compound, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Interpreting Unexpected Results with HC-070 Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the TRPC4/5 channel antagonist, HC-070.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule antagonist of the Transient Receptor Potential Canonical subfamily members 4 and 5 (TRPC4 and TRPC5), which are non-selective cation channels.[1][2] It functions by binding to the TRPC5 channel, stabilizing it in a nonconductive closed state.[3] this compound also demonstrates inhibitory activity against TRPC4-containing channels.[1][4] It is over 400-fold selective for TRPC4 and TRPC5 over a wide range of other molecular targets, including other ion channels, receptors, and kinases.

Q2: What is the difference in this compound potency between in vitro assay types?

Researchers may observe differences in the measured IC50 values for this compound depending on the experimental setup. For instance, in whole-cell manual patch clamp assays, this compound inhibited lanthanum-activated human TRPC5-mediated currents with a significantly more potent IC50 (0.52 nM) compared to fluorometric calcium influx assays (9.3 ± 0.9 nM). This increased potency in electrophysiological compared to fluorometric assays is a phenomenon that has been observed for other TRP channels as well.

Q3: Is this compound effective in vivo?

Yes, upon oral administration in mice, this compound achieves sufficient exposure levels in the brain and plasma to test for behavioral activity. Studies have shown that this compound can produce anxiolytic and antidepressant-like effects in various behavioral models.

Q4: There is information in our internal documents about this compound and the NLRP3 inflammasome. Is this correct?

Based on publicly available scientific literature, this compound is a well-characterized antagonist of TRPC4 and TRPC5 channels. There is no direct evidence in the provided search results to suggest that this compound directly targets or modulates the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a distinct signaling pathway typically involving a priming signal (like LPS) and an activation signal (like ATP or nigericin), leading to caspase-1 activation and IL-1β release. It is possible that downstream effects of TRPC4/5 inhibition could indirectly influence inflammatory pathways, but this is not its primary mechanism of action. Researchers should focus their experimental design and interpretation of results on the well-established role of this compound as a TRPC4/5 antagonist.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 Value | Reference(s) |

| Human TRPC5 (hTRPC5) - Calcium Influx Assay | 9.3 ± 0.9 nM | |

| Human TRPC4 (hTRPC4) - Calcium Influx Assay | 46.0 ± 3.9 nM | |

| Human TRPC5 (hTRPC5) - Whole-Cell Patch Clamp | 0.52 nM | |

| Human TRPC4 (hTRPC4) - Manual Patch Clamp (Englerin A induced) | 0.96 nM | |

| Human TRPC4 (hTRPC4) - Manual Patch Clamp (GTPγS induced) | 5.72 nM |

Troubleshooting Guide

Scenario 1: Inconsistent or Noisy Results in Calcium Imaging Assays

Question: We are using a fluorescent calcium indicator to measure TRPC4/5 inhibition by this compound in a cell line, but our results are highly variable between wells and experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

-

Cell Health and Density:

-

Verify Cell Viability: Ensure cells are healthy and not overgrown or stressed, as this can affect calcium signaling. Perform a viability assay (e.g., Trypan Blue) before seeding.

-

Optimize Seeding Density: Inconsistent cell numbers can lead to variable fluorescence signals. Determine an optimal seeding density that results in a confluent monolayer on the day of the experiment.

-

-

Compound Preparation and Handling:

-

Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.

-

Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell health or assay performance (typically <0.1%).

-

-

Assay Conditions:

-

Inconsistent Incubation Times: Standardize all incubation times for cell plating, compound treatment, and dye loading.

-

Temperature Fluctuations: Maintain a constant temperature (typically 37°C) throughout the experiment, as temperature can influence ion channel activity and dye loading.

-

-

Instrumentation:

-

Improper Plate Reader Settings: Optimize the plate reader's gain, excitation, and emission wavelengths for the specific calcium indicator being used.

-

Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling.

-

Scenario 2: Lack of Expected In Vivo Behavioral Effect

Question: We administered this compound to mice as described in the literature, but we did not observe the expected anxiolytic or antidepressant-like effects in our behavioral paradigm (e.g., elevated plus maze, forced swim test). Why might this be?

Possible Causes and Troubleshooting Steps:

-

Pharmacokinetics and Dosing:

-

Confirm Compound Administration: Ensure the correct dose was administered via the appropriate route (e.g., oral gavage).

-

Assess Brain and Plasma Exposure: If possible, perform pharmacokinetic analysis to confirm that this compound has reached sufficient concentrations in the brain and plasma. The unbound brain concentration is particularly important for in vivo efficacy.

-

Timing of Behavioral Testing: The timing of the behavioral test relative to compound administration is critical. Refer to published studies for optimal timing.

-

-

Animal Model and Strain:

-

Strain Differences: The behavioral effects of compounds can vary between different mouse strains. Ensure the strain used is appropriate for the behavioral model.

-

Animal Handling and Stress: Excessive handling or stress can influence behavioral outcomes. Acclimate animals to the testing room and handle them gently.

-

-

Behavioral Paradigm:

-

Protocol Adherence: Strictly adhere to the established protocol for the behavioral test. Minor variations in apparatus, lighting, or procedure can significantly impact results.

-

Baseline Anxiety/Depression Levels: The effect of an anxiolytic or antidepressant may be more pronounced in animals with higher baseline levels of anxiety or depression. Consider using a stress-induced model if appropriate.

-

Scenario 3: Unexpected Off-Target Effects or Cytotoxicity